molecular formula C19H17NO2 B341068 Propyl 2-phenylquinoline-4-carboxylate

Propyl 2-phenylquinoline-4-carboxylate

Cat. No.: B341068
M. Wt: 291.3 g/mol
InChI Key: XMVYZYSRFLFCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-phenylquinoline-4-carboxylate is a synthetic intermediate of significant interest in medicinal chemistry, primarily used in the development of novel anticancer agents. It serves as a key precursor to the 2-phenylquinoline-4-carboxylic acid pharmacophore, a scaffold recognized for its versatile biological activities . Researchers utilize this ester derivative to synthesize advanced compounds designed to inhibit critical cancer targets. One primary application is in the construction of histone deacetylase (HDAC) inhibitors, where the 2-phenylquinoline moiety acts as a cap group to block the entrance to the enzymatic active site . These inhibitors, particularly selective HDAC3 inhibitors, have demonstrated potent in vitro anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in cancer cell lines . Furthermore, the 2-phenylquinoline core is a privileged structure in the design of tubulin polymerization inhibitors that bind to the colchicine site . Derivatives have shown promising antiproliferative activity against a range of human cancer cell lines, including ovarian and colon cancers . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

propyl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C19H17NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3

InChI Key

XMVYZYSRFLFCCS-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant antibacterial properties. A study synthesized a series of these derivatives and evaluated their antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed potent activity, suggesting that structural modifications can enhance efficacy against resistant strains .

Anticancer Properties
One of the notable applications of propyl 2-phenylquinoline-4-carboxylate is in cancer therapy. It has been identified as a selective inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation. Compounds containing the 2-substituted phenylquinoline-4-carboxylic acid moiety were designed to improve binding affinity to HDAC enzymes, leading to increased antiproliferative activity in cancer cells . The introduction of various zinc-binding groups (ZBGs) has been instrumental in enhancing the potency of these inhibitors .

Anti-inflammatory Effects
Phenylquinoline derivatives have also been studied for their anti-inflammatory properties. The ability of these compounds to inhibit inflammatory pathways makes them potential candidates for treating inflammatory diseases. The structural diversity allows for tailored modifications that could optimize their therapeutic profiles .

Case Study 1: Antibacterial Evaluation

A recent study synthesized a range of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives and evaluated their antibacterial properties against multiple strains. Among these, specific compounds exhibited significant inhibition against MRSA and E. coli, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: HDAC Inhibition

In another research effort, a series of compounds featuring the this compound structure were tested for HDAC inhibition. The study found that certain derivatives had enhanced selectivity towards HDAC3, indicating their potential as novel anticancer agents . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring significantly influenced inhibitory potency.

Preparation Methods

Core Quinoline Formation

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin derivatives and ketones. For propyl 2-phenylquinoline-4-carboxylate, the pathway begins with the condensation of isatin (1) and acetophenone (2) under basic conditions to form 2-phenylquinoline-4-carboxylic acid (3) .

Mechanism :

  • Ring-Opening : Isatin reacts with a base (e.g., NaOH) to form a sodium salt, which undergoes nucleophilic attack by acetophenone.

  • Cyclization : Intramolecular aldol condensation forms the quinoline core.

  • Acidification : Neutralization with HCl precipitates 2-phenylquinoline-4-carboxylic acid (3) .

Optimization :

  • Solvent : Aqueous ethanol (50% v/v) improves solubility and reaction efficiency.

  • Temperature : Reflux (78–80°C) for 6–12 hours ensures complete conversion.

  • Yield : 68–75%.

Esterification to Propyl Ester

The carboxylic acid (3) is esterified with propanol using acid catalysis.

Procedure :

  • Reagents : 2-Phenylquinoline-4-carboxylic acid (1 eq), propanol (excess), concentrated H2SO4 (catalytic).

  • Conditions : Reflux for 8–12 hours.

  • Workup : Neutralization with Na2CO3, extraction with dichloromethane, and recrystallization from ethanol.

Yield : 80–85%.

Doebner Reaction Approach

Quinoline Core Synthesis

The Doebner reaction employs aniline, 2-nitrobenzaldehyde, and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid (3) .

Mechanism :

  • Condensation : Aniline and 2-nitrobenzaldehyde form a Schiff base.

  • Cyclization : Pyruvic acid participates in a [4+2] cycloaddition, followed by dehydration.

  • Reduction : The nitro group is reduced to an amine, which undergoes oxidative aromatization.

Optimization :

  • Catalyst : Trifluoroacetic acid (TFA) or acetic acid enhances cyclization.

  • Solvent : Ethanol or solvent-free conditions at 80°C improve yields.

  • Yield : 65–72%.

Esterification Strategies

Propyl ester formation follows similar acid-catalyzed conditions as the Pfitzinger route. Catalytic methods using Fe3O4@SiO2 nanoparticles under solvent-free conditions achieve 90% conversion in 2 hours.

Catalytic Esterification Methods

Coupling Agent-Mediated Synthesis

Carbodiimide coupling agents (e.g., EDCl/HOBt) enable esterification under mild conditions.

Procedure :

  • Activation : 2-Phenylquinoline-4-carboxylic acid (3) is activated with EDCl/HOBt in dichloromethane.

  • Nucleophilic Attack : Propanol is added, and the mixture is stirred at 25°C for 24 hours.

  • Purification : Column chromatography (hexane/EtOAc 4:1).

Yield : 75–82%.

Microwave-Assisted Esterification

Microwave irradiation reduces reaction time significantly:

ParameterValue
Temperature100°C
Time30 minutes
CatalystH2SO4 (0.5 eq)
Yield88%

Data adapted from.

Comparative Analysis of Methods

Reaction Efficiency

MethodYield (%)Time (h)Cost Efficiency
Pfitzinger + H2SO480–8512–18Moderate
Doebner + EDCl75–8224High
Microwave880.5Low

Environmental Impact

  • Solvent-Free Doebner : Reduces waste generation.

  • Microwave Methods : Lower energy consumption.

Challenges and Optimizations

Purification Difficulties

  • Column Chromatography : Required for EDCl-mediated reactions due to byproducts.

  • Recrystallization : Ethanol/water mixtures suffice for acid-catalyzed routes.

Side Reactions

  • Transesterification : Minimized by using anhydrous propanol.

  • Oxidation : Nitrogen sparging prevents quinoline degradation .

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